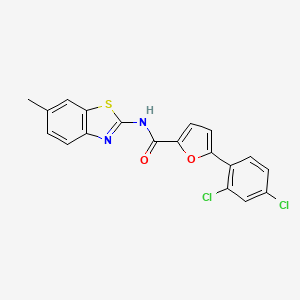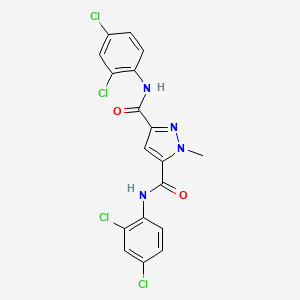
N,N'-bis(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3,N5-BIS(2,4-DICHLOROPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with two 2,4-dichlorophenyl groups and two carboxamide groups, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3,N5-BIS(2,4-DICHLOROPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with 2,4-Dichlorophenyl Groups:
Formation of Carboxamide Groups: The carboxamide groups can be introduced by reacting the substituted pyrazole with an appropriate amine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N3,N5-BIS(2,4-DICHLOROPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carboxamide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines resulting from the reduction of carboxamide groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
N3,N5-BIS(2,4-DICHLOROPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and as a precursor for other complex organic molecules.
Mécanisme D'action
The mechanism of action of N3,N5-BIS(2,4-DICHLOROPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N3,N5-BIS(2,4-DICHLOROPHENYL)-1-(PYRIDINE-3-CARBONYL)-1H-1,2,4-TRIAZOLE-3,5-DIAMINE: This compound shares a similar structure but with a triazole ring instead of a pyrazole ring.
N3,N5-BIS(2,4-DICHLOROPHENYL)-1-(ETHANESULFONYL)-1H-1,2,4-TRIAZOLE-3,5-DIAMINE: Another similar compound with an ethanesulfonyl group instead of carboxamide groups.
Uniqueness
N3,N5-BIS(2,4-DICHLOROPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of carboxamide groups, which confer distinct chemical and biological properties. Its pyrazole ring structure also differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in various fields.
Propriétés
Formule moléculaire |
C18H12Cl4N4O2 |
|---|---|
Poids moléculaire |
458.1 g/mol |
Nom IUPAC |
3-N,5-N-bis(2,4-dichlorophenyl)-1-methylpyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C18H12Cl4N4O2/c1-26-16(18(28)24-14-5-3-10(20)7-12(14)22)8-15(25-26)17(27)23-13-4-2-9(19)6-11(13)21/h2-8H,1H3,(H,23,27)(H,24,28) |
Clé InChI |
DFRXRAIBEJDLAQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate](/img/structure/B12463544.png)
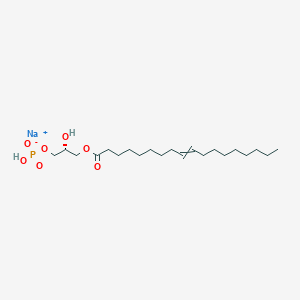
![4-[(2-Oxoindol-3-yl)amino]benzamide](/img/structure/B12463553.png)
![5-{[(E)-(2-hydroxy-3-methylphenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B12463557.png)
![2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12463563.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463565.png)
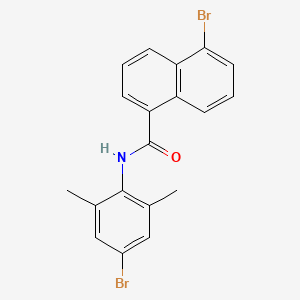
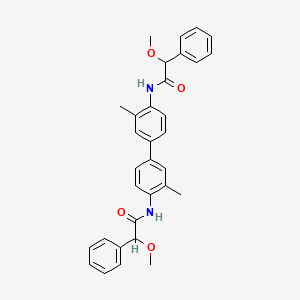
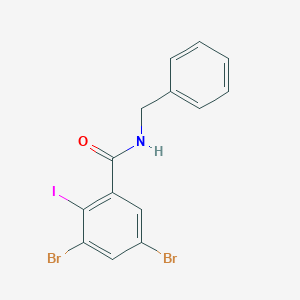
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12463580.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463586.png)
![2-(4-Methylphenyl)-2-oxoethyl 4-({4-[2-(3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12463589.png)
